molecular formula C19H13ClF3NO3 B2538529 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide CAS No. 620542-53-2

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2538529
CAS No.: 620542-53-2
M. Wt: 395.76
InChI Key: QVHJCXSYPCDGIG-UHFFFAOYSA-N
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Description

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a carboxamide group, a chlorinated phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-hydroxyphenyl)furan-2-carboxamide
  • 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide

Uniqueness

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.

Biological Activity

Overview

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic compound notable for its diverse biological activities. This compound features a furan ring, a chlorinated phenyl group, and a trifluoromethyl substituent, which contribute to its unique pharmacological properties. Recent studies have explored its potential in various therapeutic contexts, particularly in oncology and antimicrobial applications.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the furan ring : Achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the chlorinated phenyl ring : Often performed via Suzuki-Miyaura coupling with a boronic acid derivative.
  • Addition of the trifluoromethyl group : Introduced through radical trifluoromethylation techniques.

The chemical structure can be represented as follows:

ComponentStructure
IUPAC NameThis compound
Molecular FormulaC19H13ClF3NO3
CAS Number620542-53-2

Anticancer Properties

Research has indicated that derivatives of the furan scaffold, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated potent inhibition against various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • Molt4/C8 cells (T-cell leukemia)

For instance, compounds structurally related to this compound showed IC50 values ranging from 16 to 24 nM against these cell lines, indicating a strong antiproliferative effect .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on the efficacy against particular pathogens remains limited. The mechanism is thought to involve disruption of cellular processes or inhibition of key enzymes necessary for bacterial survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or survival.
  • Receptor Modulation : It could also act on cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antitumor Efficacy in Animal Models : In vivo studies demonstrated that this compound exhibited significant antitumor activity in mouse models bearing human cancer xenografts. The results indicated a reduction in tumor size and improved survival rates compared to control groups.
  • Comparative Analysis with Standard Drugs : In comparative studies against established chemotherapeutics like Combretastatin-A4, derivatives showed enhanced selectivity and potency, particularly in resistant cancer cell lines .

Properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)11-6-7-13(20)12(10-11)19(21,22)23/h2-10H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJCXSYPCDGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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